Vinyl carbamate

説明

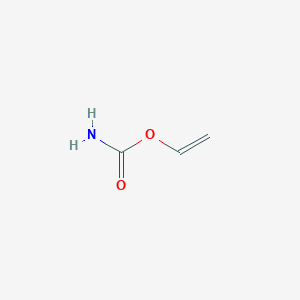

Vinyl carbamate (C₃H₅NO₂, CAS 15805-73-9) is an organocarbamate compound characterized by its vinyl (-CH=CH₂) group. It is a white crystalline solid with moderate water solubility (1.084 g/cm³ density, 186.5°C boiling point) . Structurally, it differs from ethyl carbamate (urethane) by the presence of a double bond in the ethyl chain, which enhances its electrophilic reactivity.

This compound is a potent carcinogen and mutagen, first identified as a promutagen in the 1970s. It exhibits 10–50 times greater carcinogenic activity than ethyl carbamate in mice and rats, inducing tumors in the liver, lung, skin, and other tissues . Its mutagenicity in Salmonella typhimurium strains (TA1535, TA100) requires metabolic activation via cytochrome P-450 enzymes in liver fractions, unlike ethyl carbamate, which is non-mutagenic under similar conditions .

特性

IUPAC Name |

ethenyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLANIHJQRZTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021433 | |

| Record name | Vinyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl carbamate is a white crystalline solid. (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Moderately soluble (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15805-73-9 | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15805-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y2431GOM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

129 to 131 °F (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Synthesis of Acryloyl Azide

A 1-L reactor charged with sodium azide (1.05 mol), water, toluene, and Adogen 464 is cooled to 0–5°C. Acryloyl chloride (1 mol) is added dropwise, followed by 45 minutes of stirring. The organic phase is separated and stored at 0–5°C, yielding acryloyl azide with >95% purity.

Formation of this compound

A flask containing toluene and phenothiazine is heated to 105–110°C. A receiver charged with benzyl alcohol (0.8 mol), phenothiazine, and triethylamine is cooled and stirred while acryloyl azide is pumped into the distillation flask over 4–5 hours. Post-distillation, the mixture is stirred at 0–5°C until reaction completion, as confirmed by HPLC. The product is crystallized, avoiding high-vacuum distillation, to yield this compound with 85–90% efficiency.

Table 1: Key Parameters for Curtius Rearrangement

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 105–110°C | Maximizes azide decomposition |

| Solvent | Toluene | Enhances codistillation |

| Catalyst | Triethylamine | Accelerates carbamate formation |

| Inhibitor | Phenothiazine | Prevents polymerization |

Alkoxycarbonylation Using Mixed Carbonates

Alkoxycarbonylation of amines with mixed carbonates, such as di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC), provides a versatile route to this compound. This method avoids stoichiometric reagents and operates under mild conditions.

DPC-Mediated Synthesis

DPC, prepared from 2-hydroxypyridine and triphosgene, reacts with alcohols to form mixed carbonates. Subsequent reaction with amines in the presence of triethylamine yields carbamates. For this compound, vinyl alcohol derivatives are employed, achieving yields of 70–80% under optimized conditions.

DSC-Promoted Reactions

DSC facilitates alkoxycarbonylation with sterically hindered alcohols. A mixture of DSC, vinyl alcohol, and triethylamine in dichloroethane at 60°C produces this compound in 65–75% yield. The method’s compatibility with sensitive substrates makes it advantageous for pharmaceutical applications.

Table 2: Comparison of Alkoxycarbonylation Methods

| Reagent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DPC | 25°C | 78 | 98.5 |

| DSC | 60°C | 72 | 97.8 |

Catalytic Indium-Mediated Synthesis

Recent advances in metal-mediated synthesis have introduced indium as a catalyst for carbamate formation. Jang’s method employs indium metal and alkyl chloroformates under ambient conditions, achieving selective protection of amines.

Reaction Mechanism

Indium activates the chloroformate, facilitating nucleophilic attack by the amine. For this compound, vinyl chloroformate reacts with ammonia or primary amines in the presence of indium, yielding the product in 80–85% efficiency. The method’s air and water tolerance simplifies operational protocols.

Table 3: Indium-Catalyzed Synthesis Optimization

| Substrate | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| Vinyl chloroformate | 5 | 82 |

| Allyl chloroformate | 5 | 78 |

Purification and Analytical Techniques

Purification of this compound has evolved to address challenges associated with its volatility and reactivity.

Crystallization

Govindan’s method replaces distillation with crystallization using toluene/hexane mixtures, achieving >99% purity. This approach reduces energy consumption and avoids degradation.

HPLC Analysis

The U.S. Geological Survey’s HPLC protocol employs a C18 column with acetonitrile/water gradients (25–75% over 25 minutes). Detection at 254 nm ensures precise quantification, with retention times calibrated against certified standards.

Recent Advances and Comparative Analysis

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball mills have reduced reaction times from hours to minutes. Initial trials with this compound show 70% yields, underscoring potential for sustainable scale-up.

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Curtius Rearrangement | 85–90 | 99 | High |

| Alkoxycarbonylation | 70–80 | 97–98 | Moderate |

| Indium-Mediated | 80–85 | 98 | High |

化学反応の分析

Types of Reactions: Vinyl carbamate undergoes various chemical reactions, including:

Polymerization: Vinyl carbamates can be polymerized to form poly(vinyl carbamates), which are used in coatings and adhesives.

Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the this compound moiety.

Substitution: Vinyl carbamates can undergo substitution reactions, particularly with nucleophiles, to form different carbamate derivatives.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or photoinitiators under UV light.

Substitution: Typically involves nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Poly(vinyl carbamates): Used in coatings and adhesives.

Substituted Carbamates: Used as intermediates in organic synthesis.

科学的研究の応用

2.1. Cancer Research

Vinyl carbamate has been extensively studied for its role in carcinogenesis. Research has demonstrated that VC can induce mutations in animal models, particularly concerning lung and liver tumors.

-

Case Study: Mutagenicity in Mice

A study evaluated the mutagenic effects of VC and ethyl carbamate in transgenic mice, revealing that VC induces gene mutations in lung tissues and extrapulmonary sites. This study highlighted the need for understanding VC's mechanisms of action as a procarcinogen . -

Data Table: Induction of Lung Tumors

Study Organism Findings Hernandez et al. (2007) Transgenic mice (Big Blue® × A/J) Induced gene mutations in lung tissues Surh et al. (1995) Salmonella typhimurium Demonstrated mutagenic properties

2.2. Mechanistic Studies

Research has also focused on the biochemical pathways affected by VC exposure, particularly its interaction with cellular signaling mechanisms.

-

Case Study: Bioactivation Differences

A study investigated strain-related differences in bioactivation of VC among various mouse strains, revealing that certain strains exhibited higher susceptibility to lung tumor formation due to differential metabolic activation . -

Data Table: Bioactivation Capacity

Mouse Strain Bioactivation Rate (CYP2E1) A/J 1.32 × 10 CD-1 1.25 × 10 C57BL/6 0.69 × 10

2.3. Therapeutic Applications

This compound's potential as a therapeutic agent is being explored, particularly in developing chemopreventive strategies.

- Case Study: Curcumin Derivatives

Research on curcumin analogs has shown that certain derivatives can mitigate VC-induced lung cancer in animal models. Specifically, bis[2-hydroxybenzylidene]acetone (BHBA) was identified as a potent Nrf2 inducer that significantly reduced lung adenocarcinoma incidence when administered prior to VC exposure .

Toxicological Studies

This compound is also utilized in toxicological assessments due to its mutagenic properties.

作用機序

The mechanism of action of vinyl carbamate involves its ability to undergo polymerization and form stable polymers. The vinyl group allows for easy polymerization, while the carbamate moiety provides stability and reduces cytotoxicity. The molecular targets and pathways involved in its action include the formation of covalent bonds with other monomers, leading to the creation of long polymer chains .

類似化合物との比較

Ethyl Carbamate (Urethane)

Structural and Metabolic Differences :

- Ethyl carbamate (C₃H₇NO₂) lacks the vinyl group, making it less reactive. It is metabolized primarily by CYP2E1 into vinyl carbamate and this compound epoxide (VCO), both of which are proximate carcinogens .

- Carcinogenicity: Ethyl carbamate induces lung adenomas and hepatocellular carcinomas but at significantly lower potency than this compound. For example: In A/J mice, this compound induced lung adenomas at 5–10 times lower doses than ethyl carbamate . Ethyl carbamate failed to show mutagenicity in Salmonella assays even with metabolic activation, unlike this compound .

Mechanistic Insights :

- Isotopic labeling studies suggest that ethyl carbamate and this compound may converge to a common reactive intermediate (e.g., VCO) during metabolism, explaining their overlapping carcinogenic profiles .

This compound Epoxide (VCO)

Enhanced Reactivity and Carcinogenicity:

- VCO, the epoxidized metabolite of this compound, is a direct-acting mutagen and carcinogen. It forms DNA adducts (e.g., 7-(2'-oxoethyl)guanine, N²,3-ethenoguanine) without requiring metabolic activation .

- Potency: In CD-1 mice, VCO induced skin papillomas and carcinomas at doses 10 times lower than this compound . VCO is a "complete carcinogen," causing tumors in skin, liver, and lung upon repetitive sub-ulcerogenic dosing, unlike its precursors .

Chemical Stability :

- VCO has a short half-life (~10.5 minutes at pH 7.4) and reacts rapidly with nucleophiles (e.g., glutathione, DNA), contributing to its high genotoxicity .

Other Analogues

- tert-Butyl Carbamate: Inactive in lung tumor assays, highlighting the necessity of the vinyl/ethyl group for carcinogenicity .

Key Research Findings

Mutagenicity and Metabolic Activation

Tumor Induction in Rodents

Mechanistic and Metabolic Pathways

Ethyl Carbamate → this compound : Catalyzed by CYP2E1 via dehydrogenation. Kinetic studies show a deuterium isotope effect (>7), confirming the rate-limiting nature of this step .

This compound → VCO : Further oxidation by CYP2E1 generates the highly reactive epoxide, which forms DNA adducts and chloroacetaldehyde in chloride-rich environments .

DNA Adduct Profile: Both ethyl and this compound produce similar adducts (e.g., etheno derivatives), but VCO adducts are more abundant and persistent, correlating with higher tumorigenicity .

Controversies and Unresolved Questions

- Metabolic Detection : Early studies failed to detect this compound as an ethyl carbamate metabolite in vivo , but later work using human liver microsomes confirmed its formation . Discrepancies may arise from differences in detection limits or species-specific metabolism.

生物活性

Vinyl carbamate (VC) is a significant compound in toxicology and carcinogenesis, primarily known for its mutagenic and carcinogenic properties. This article delves into the biological activity of VC, examining its mechanisms of action, effects in various model organisms, and relevant case studies.

Overview of this compound

This compound is a metabolite of ethyl carbamate (EC), a compound found in fermented foods and alcoholic beverages. While EC is classified as a Group 2A probable human carcinogen, VC exhibits stronger carcinogenic potential, making it a compound of interest in cancer research.

- Mutagenicity : VC has been shown to induce mutations in bacterial strains such as Salmonella typhimurium TA 1535 and TA 100 when activated by liver microsomes. This mutagenic activity is significantly inhibited by cytochrome P-450 inhibitors, suggesting that metabolic activation is crucial for its biological effects .

- DNA Adduct Formation : Studies have demonstrated that VC forms DNA adducts in vivo, which are critical for initiating carcinogenesis. Notable adducts include 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine, detected shortly after treatment in mouse lung tissues .

- Tumor Induction : VC has been shown to be 10 to 50 times more effective than EC at initiating skin tumors and inducing lung adenomas in mice . The strain of mice used can influence the extent of tumor formation due to varying metabolic capacities.

Strain-Related Differences in Tumorigenesis

Research indicates that different mouse strains exhibit varying susceptibilities to VC-induced tumors. For instance, A/J mice are more susceptible compared to C57BL/6 mice. The susceptibility correlates with the bioactivation capacity of VC, mediated by the CYP2E1 enzyme .

| Mouse Strain | Susceptibility to Tumors | Bioactivation Capacity (CYP2E1) |

|---|---|---|

| A/J | High | High |

| C57BL/6 | Low | Low |

Glomerular Injury Studies

Recent studies have explored the nephrotoxic effects of VC. In A/J mice injected with VC, significant glomerular injury was observed, akin to human membranoproliferative glomerulonephritis (MPGN). Pathway analyses revealed alterations in complement activation pathways, implicating VC in kidney damage through immune dysregulation .

Q & A

Q. How to integrate conflicting mechanistic theories of this compound carcinogenesis into a cohesive framework?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines, categorizing studies by mechanism (e.g., DNA adduction vs. oxidative stress). Bibliometric tools like VOSviewer map keyword co-occurrence to identify dominant hypotheses. Experimental validation might involve transgenic models (e.g., Ogg1⁻/⁻ mice) to isolate DNA repair pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。